![molecular formula C10H6ClN3 B2444546 2-Chloropyrimido[1,2-a]benzimidazole CAS No. 1335498-80-0](/img/structure/B2444546.png)

2-Chloropyrimido[1,2-a]benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloropyrimido[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound . It is a derivative of pyrimido[1,2-a]benzimidazoles, which have been studied for their biological activity over the last decade .

Synthesis Analysis

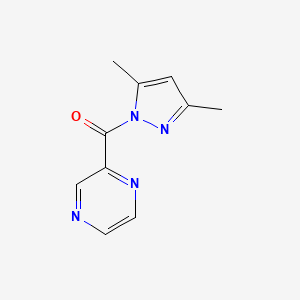

The synthesis of pyrimido[1,2-a]benzimidazoles has been achieved using a developed synthetic strategy, which allows access to pyrimido[1,2-a]benzimidazole derivatives in high yields . An accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids has also been reported .Molecular Structure Analysis

The molecular structure of 2-Chloropyrimido[1,2-a]benzimidazole is similar to that of other nitrogenous heterocycles, such as azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines .Wissenschaftliche Forschungsanwendungen

Pharmacological Use

Pyrimido[1,2-a]benzimidazoles, which include 2-Chloropyrimido[1,2-a]benzimidazole, have been studied for their pharmacological use . They are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Antiviral Applications

Azoloazines, which are similar to the natural heterocycles purines and pyrimidines, are currently of great practical importance . Non-natural nucleosides such as abacavir, famciclovir, and remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .

Antimicrobial Activity

Benzimidazole, a moiety present in 2-Chloropyrimido[1,2-a]benzimidazole, has been reported to exhibit antimicrobial activity . A novel series of 3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones was screened for their antimicrobial activity .

Anticancer Activity

Benzimidazole derivatives have been reported to exhibit anticancer activity . This makes 2-Chloropyrimido[1,2-a]benzimidazole a potential candidate for anticancer research.

Antiparasitic Activity

Benzimidazole has been found to greatly benefit in the treatment of parasitic diseases . The discovery of thiabendazole further spurred chemists around the world to design, synthesize, and screen thousands of benzimidazoles for anthelmintic activity .

Antihypertensive Activity

Benzimidazole derivatives have also been reported to exhibit antihypertensive activity . This suggests that 2-Chloropyrimido[1,2-a]benzimidazole could potentially be used in the treatment of hypertension.

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to exhibit anti-inflammatory activity . This suggests that 2-Chloropyrimido[1,2-a]benzimidazole could potentially be used in the treatment of inflammatory conditions.

Synthesis of Other Compounds

2-Chloropyrimido[1,2-a]benzimidazole can be used in the synthesis of other compounds. For example, it has been used in the one-step synthesis of alkyl 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates under catalyst-free conditions .

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, which are structurally similar to 2-chloropyrimido[1,2-a]benzimidazole, have a wide range of biological activities and numerous therapeutic applications in medicine .

Mode of Action

It is known that benzimidazole derivatives interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .

Pharmacokinetics

It is known that the pharmacokinetic properties of benzimidazole derivatives can vary widely, depending on the specific derivative .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .

Action Environment

It is known that environmental factors can influence the action of benzimidazole derivatives .

Eigenschaften

IUPAC Name |

2-chloropyrimido[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEJWEYLAVZASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=CC(=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(1,3,5,7-tetraoxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-methylpentanoic acid)](/img/structure/B2444463.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444465.png)

![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B2444469.png)

![3,4-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2444470.png)

![3-allyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444474.png)

![N-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-N-cyclohexylprop-2-enamide](/img/structure/B2444478.png)

![6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2444479.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2444480.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444482.png)